molecular formula C8H13N7O B12795499 2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol CAS No. 6338-82-5

2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol

Cat. No.: B12795499
CAS No.: 6338-82-5
M. Wt: 223.24 g/mol
InChI Key: UNWHTCFULRUSDV-UHFFFAOYSA-N
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Description

Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- is a complex organic compound with the molecular formula C8H13N7O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- typically involves the reaction of 5-amino-3-ethyl-1,2,3-triazolo[4,5-d]pyrimidine with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reactants and stringent quality control measures. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor.

Uniqueness

Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- stands out due to its unique triazolopyrimidine structure, which imparts specific biological activities and reactivity.

Properties

CAS No.

6338-82-5

Molecular Formula

C8H13N7O

Molecular Weight

223.24 g/mol

IUPAC Name

2-[(5-amino-3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]ethanol

InChI

InChI=1S/C8H13N7O/c1-2-15-7-5(13-14-15)6(10-3-4-16)11-8(9)12-7/h16H,2-4H2,1H3,(H3,9,10,11,12)

InChI Key

UNWHTCFULRUSDV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=NC(=C2N=N1)NCCO)N

Origin of Product

United States

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